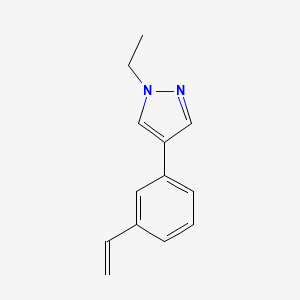

1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethenylphenyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-3-11-6-5-7-12(8-11)13-9-14-15(4-2)10-13/h3,5-10H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLPUFBBKYNDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=CC(=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 3 Vinyl Phenyl 1h Pyrazole and Analogous Pyrazole Scaffolds

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a foundational step in the synthesis of compounds like 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole. Chemists have developed several robust strategies to construct this five-membered heterocycle, each with distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds and Related Precursors

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.org This approach involves the reaction of a dinucleophile (hydrazine) with a dielectrophile (1,3-dicarbonyl). The versatility of this method lies in the commercial availability and structural diversity of both starting materials, allowing for the preparation of a wide array of substituted pyrazoles. researchgate.netnih.gov

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov However, a significant challenge, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine, is the potential formation of two regioisomeric products. beilstein-journals.orgnih.gov

Modern advancements have expanded this methodology to multicomponent reactions (MCRs), where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org For example, enolates can react with carboxylic acid chlorides to form the 1,3-diketone, which then undergoes cyclocondensation with a hydrazine in a one-pot process. nih.gov Similarly, other precursors like α,β-unsaturated ketones can be used, which can overcome some of the regioselectivity limitations of the traditional Knorr synthesis. beilstein-journals.orgnih.gov The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives often proceeds through a Michael addition to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. nih.govthieme-connect.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Ref |

| 1,3-Diketone | Hydrazine Hydrochloride | N,N-dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazole | mdpi.com |

| Chalcone (B49325) (α,β-unsaturated ketone) | p-Tolylhydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | nih.gov |

| Enolate + Carboxylic Acid Chloride | Hydrazine | LiHMDS (base) | Substituted Pyrazole | beilstein-journals.orgnih.gov |

| 1,3-Diketone | Arylhydrazine | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | mdpi.com |

| N,N-dimethyl enaminone | Sulfonyl hydrazine | Molecular iodine, TBHP | 4-Sulfonyl pyrazole | mdpi.com |

Cycloaddition Reactions in Pyrazole Synthesis

Cycloaddition reactions, particularly [3+2] or 1,3-dipolar cycloadditions, represent another cornerstone of pyrazole synthesis. nih.gov This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkyne or an alkene) to construct the five-membered ring in a highly convergent manner. nih.gov

A common variant is the reaction of diazo compounds with alkynes. rsc.org This method can be performed under catalyst-free conditions simply by heating, and in some cases, under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org Another significant 1,3-dipole used in pyrazole synthesis is the nitrile imine, which is often generated in situ from a hydrazonoyl halide. organic-chemistry.org These nitrile imines react readily with alkynes or alkyne surrogates, such as appropriately substituted alkenes, to yield pyrazoles. nih.gov The use of alkyne surrogates can help address issues related to the preparation and regioselectivity of the cycloaddition. nih.gov

The regioselectivity of these cycloadditions is a critical aspect, and extensive studies, including 2D NMR techniques and DFT calculations, have been used to confirm the orientation of the substituents on the final pyrazole ring. nih.govrsc.org

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Ref |

| Diazo compounds | Alkynes | Heating, solvent-free | Substituted Pyrazoles | rsc.org |

| Nitrile Imines (from Hydrazonoyl Halides) | α-Bromocinnamaldehyde (Alkyne Surrogate) | Triethylamine, RT | 1,3,4,5-Tetrasubstituted Pyrazoles | nih.gov |

| Tosylhydrazones (diazo precursor) | Nitroalkenes | Mild conditions | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| 4-Halosydnones | 1-Haloalkynes | Ru(II)-catalyzed photoredox | 3,5-Dihalopyrazoles | mdpi.com |

| Dialkyl azodicarboxylates | Substituted propargylamines | Room Temperature | Functionalized Pyrazoles | organic-chemistry.org |

Transition Metal-Catalyzed Approaches to Pyrazole Derivatives

Transition metal catalysis has emerged as a powerful tool for both the formation of the pyrazole ring and its subsequent functionalization. researchgate.net These methods often provide access to complex pyrazole derivatives under mild conditions with high efficiency and selectivity. rsc.org

Copper catalysis is frequently employed in multicomponent syntheses. For instance, a copper-catalyzed domino reaction can involve the initial cyclization of a hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide to form 1,3-substituted pyrazoles. beilstein-journals.orgnih.gov Another approach involves the copper-catalyzed coupling of arylboronic acids with a protected diimide to generate a hydrazine precursor in situ, which then undergoes cyclocondensation. beilstein-journals.orgnih.gov Silver catalysts have been shown to be effective in the reaction between trifluoromethylated ynones and hydrazines, leading to highly regioselective formation of 3-CF3-pyrazoles with excellent yields. mdpi.com

Furthermore, transition metals like palladium and rhodium are instrumental in the direct C-H functionalization of pre-formed pyrazole rings. researchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of various substituents, providing a more atom- and step-economical route to diverse pyrazole derivatives. rsc.org The inherent electronic properties and the directing ability of the pyrazole nitrogen atoms guide the regioselectivity of these C-H activation reactions. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Product | Ref |

| Copper (Cu) | Domino Reaction / Ullmann Coupling | Hydrazine, Enaminone, Aryl Halide | 1,3-Substituted Pyrazoles | beilstein-journals.orgnih.gov |

| Silver (Ag) | Heterocyclization | Trifluoromethylated Ynone, Hydrazine | 3-CF3-Pyrazoles | mdpi.com |

| Palladium (Pd) / Rhodium (Rh) | C-H Functionalization | Pyrazole, Aryl/Alkenyl Halide | C-H Arylated/Alkenylated Pyrazoles | researchgate.netrsc.org |

| Copper (Cu) | Aerobic Oxidative Cycloaddition | N,N-Disubstituted Hydrazine, Alkynoate | Substituted Pyrazoles | organic-chemistry.org |

Mechanochemical Synthesis Techniques for Pyrazole Scaffolds

Mechanochemical synthesis, typically involving high-frequency ball milling, has gained traction as a green and sustainable alternative to traditional solvent-based methods. thieme-connect.comresearchgate.net This solvent-free technique can reduce reaction times, improve yields, and simplify work-up procedures, often avoiding the formation of by-products associated with reactions in solution at elevated temperatures. thieme-connect.comresearchgate.net

One notable application is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones (α,β-unsaturated ketones) and hydrazine derivatives. thieme-connect.com The reactants are vibrated in a metal jar with stainless steel balls, leading to the formation of the pyrazoline intermediate. A subsequent milling step with an oxidant, such as sodium persulfate (Na2S2O8), completes the conversion to the pyrazole. thieme-connect.com This approach is noted for its tolerance of various substituents on the chalcone starting material and its use of inexpensive reagents. thieme-connect.com The application of mechanochemistry aligns with the growing demand for environmentally benign synthetic processes in pharmaceutical and medicinal chemistry. researchgate.net

Introduction of the Vinyl Moiety into Pyrazole Structures

While the core pyrazole ring can be constructed with substituents already in place, specific functional groups like the vinyl moiety can also be introduced in later synthetic steps.

Dehydration of Hydroxyethyl (B10761427) Pyrazole Precursors

A direct method for introducing a vinyl group onto the nitrogen atom of a pyrazole ring is through the dehydration of a corresponding 1-(β-hydroxyethyl)pyrazole precursor. nih.gov This method was among the earliest reported for the synthesis of 1-vinylpyrazoles. nih.gov The process involves first synthesizing the hydroxyethyl pyrazole, for example, by condensing a 1,3-dicarbonyl compound like acetylacetone (B45752) with β-hydroxyethyl hydrazine. nih.gov The resulting 1-(β-hydroxyethyl)pyrazole is then subjected to a dehydration reaction, typically by heating, to eliminate water and form the N-vinyl double bond. nih.gov This strategy provides a straightforward route to N-vinylpyrazoles, which are valuable monomers and synthetic intermediates. nih.gov While this specific method generates an N-vinyl group, the introduction of a vinylphenyl group at the C4 position, as in the target molecule, would more likely be achieved by using a pre-functionalized precursor, such as 3-(3-vinylphenyl)pentane-2,4-dione, in a Knorr-type cyclocondensation reaction with ethylhydrazine (B1196685).

Dehydrohalogenation Routes to Vinylpyrazoles

Dehydrohalogenation is a classic and effective method for synthesizing vinylpyrazoles. This approach typically involves the elimination of a hydrogen halide from a 1-(2-haloethyl)pyrazole precursor. The reaction is generally carried out in the presence of a base, such as potassium hydroxide (B78521) in ethanol. nih.gov For instance, the treatment of various 1-(2-chloroethyl)pyrazoles with potassium hydroxide under phase-transfer catalysis (PTC) conditions has been shown to produce 1-vinylpyrazoles in high yields, typically ranging from 75–90%. researchgate.net However, the success of this method can be influenced by the substituents on the pyrazole ring. For example, attempting this reaction with 1-(2-bromoethyl)-5-hydroxypyrazoles can lead to cyclization products like 2,3-dihydropyrazolo[3,2-b]oxazoles instead of the desired vinylpyrazole. nih.gov

Table 1: Examples of Dehydrohalogenation for Vinylpyrazole Synthesis

| Starting Material | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-chloroethyl)pyrazoles | KOH, PTC | 1-Vinylpyrazoles | 75-90% | researchgate.net |

Acid-Catalyzed Fragmentation and Related Methods for N-Vinylpyrazoles

An alternative route to N-vinylpyrazoles involves the acid-catalyzed fragmentation of geminal bis(1-pyrazolyl)alkanes. nih.gov These precursors are synthesized from the reaction of a pyrazole with an acetal (B89532) or ketal. Upon heating to approximately 200 °C in the presence of an acid catalyst like p-toluenesulfonic acid, these bis(pyrazolyl)alkanes, provided they have β-hydrogens, undergo a "cracking" or fragmentation process. nih.gov This reaction yields a 1-vinylpyrazole and a molecule of the parent pyrazole. nih.govresearchgate.net This method is particularly noted for its ability to introduce alkyl substituents onto the vinyl group itself. nih.gov

Table 2: Acid-Catalyzed Fragmentation for 1-Vinylpyrazole Synthesis

| Precursor | Catalyst | Temperature | Products | Reference |

|---|

Grignard Reagent-Mediated Functionalization Leading to Vinyl-Substituted Pyrazoles

Organometallic reagents, particularly Grignard reagents, provide a versatile pathway to vinyl-substituted pyrazoles. One common strategy involves the reaction of a pyrazole-carbaldehyde with a vinylmagnesium halide. A more frequently cited example demonstrates the reverse, where a pyrazole-carbaldehyde is treated with a methyl Grignard reagent to form a secondary alcohol. nih.gov Subsequent dehydration of this alcohol intermediate, typically by heating, affords the corresponding vinylpyrazole. nih.gov For example, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with methylmagnesium iodide to produce 1-(1-methyl-1H-pyrazol-4-yl)ethanol, which upon heating, yields 1-methyl-4-vinyl-1H-pyrazole. nih.gov The use of Grignard coupling for synthesizing polymer precursors with vinyl groups highlights the method's utility in creating vinyl-substituted structures. rsc.org

Cross-Coupling Strategies for Vinylphenyl Moiety Integration

To construct the specific 4-(3-vinyl-phenyl) substituent found in the target compound, transition-metal-catalyzed cross-coupling reactions are indispensable. The Suzuki cross-coupling reaction is a prominent method for this purpose, enabling the formation of a C-C bond between the pyrazole ring and the phenyl ring. nih.gov This typically involves the reaction of a 4-halopyrazole or a pyrazole-4-boronic acid derivative with a corresponding vinylphenyl coupling partner. nih.govmdpi.com For the synthesis of this compound, a plausible route would be the Suzuki coupling of a 1-ethyl-4-halopyrazole with (3-vinylphenyl)boronic acid, or alternatively, 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1-bromo-3-vinylbenzene. These reactions are catalyzed by palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium carbonate. nih.govyoutube.com The efficiency and scope of these reactions have made them a cornerstone of modern synthetic chemistry for creating complex biaryl structures. nih.govnih.gov

Table 3: Representative Suzuki Cross-Coupling for Aryl-Pyrazole Synthesis

| Pyrazole Substrate | Aryl Partner | Catalyst System | Base | Product Class | Reference |

|---|---|---|---|---|---|

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Not specified | Not specified | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

N-Alkylation Strategies for Ethyl Group Introduction

The final step in the synthesis of the target compound is the introduction of the ethyl group onto the pyrazole nitrogen. This can be accomplished through direct alkylation or by using a protecting group strategy, which is often necessary to control regioselectivity.

General N-Alkylation of Pyrazoles

Direct N-alkylation of a pyrazole ring is a common transformation in organic synthesis. semanticscholar.org For an unsymmetrical pyrazole, this reaction can lead to a mixture of two regioisomers. mdpi.com The reaction is typically performed by deprotonating the pyrazole with a base, followed by the addition of an alkylating agent like an ethyl halide. semanticscholar.org However, alternative methods have been developed to improve regioselectivity and avoid harsh conditions. These include acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles, which can provide good yields of N-alkyl pyrazoles under the influence of a Brønsted acid catalyst like camphorsulfonic acid. semanticscholar.orgmdpi.com Steric hindrance often dictates the major regioisomeric product in these reactions. semanticscholar.orgmdpi.com More recently, enzymatic methods have achieved unprecedented regioselectivity (>99%) for pyrazole alkylation, including ethylation, using engineered methyltransferases in a cyclic cascade system. nih.govresearchgate.net

Table 4: Comparison of N-Alkylation Methods for Pyrazoles

| Method | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl halide | Strong base | Can give regioisomeric mixtures | semanticscholar.org |

| Acid-Catalyzed | Trichloroacetimidates | Brønsted acid | Avoids strong base; sterically controlled | semanticscholar.orgmdpi.com |

| Michael Reaction | Not specified | Catalyst-free | High yield (>90%) and regioselectivity | acs.org |

Protective Group Strategies (e.g., Ethoxyethyl) for N-Unsubstituted Pyrazoles followed by Deprotection

To achieve regioselective synthesis of complex pyrazoles, a protecting group strategy is often employed. The ethoxyethyl (EtOEt) group is a particularly convenient choice for protecting the N-H fragment of the pyrazole ring. clockss.orgresearchgate.net It can be easily introduced by reacting the N-unsubstituted pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid. researchgate.netresearchgate.net The EtOEt group is stable under various reaction conditions, including Sonogashira and Suzuki cross-coupling reactions, which is crucial for building the 4-vinylphenyl moiety. researchgate.netumich.edu This allows for the functionalization of the pyrazole core at other positions before the N-alkylation step. Following the necessary transformations, the EtOEt group can be readily removed under mild acidic conditions to regenerate the N-H pyrazole, which can then be selectively alkylated. clockss.orgresearchgate.net This strategy provides a robust and controlled route to specifically substituted pyrazoles like this compound. nih.gov

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound presents notable challenges in controlling both chemoselectivity and regioselectivity, particularly during the core pyrazole ring formation. These considerations are paramount to ensure the desired constitutional isomer is formed preferentially.

Regioselectivity in Pyrazole Formation:

The classical Knorr synthesis, reacting a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, is a primary route to pyrazoles but often yields a mixture of regioisomers. organic-chemistry.orgresearchgate.net In the context of synthesizing the target molecule, the reaction would involve ethylhydrazine and a β-dicarbonyl precursor to the 4-(3-vinyl-phenyl) moiety.

The reaction between a substituted hydrazine (R-NHNH₂) and an unsymmetrical β-diketone (R¹-CO-CH₂-CO-R²) can theoretically produce two different pyrazole isomers. The regiochemical outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group of the diketone. The initial attack can occur via the substituted (NR) or unsubstituted (NH₂) nitrogen, and each can attack either of the two non-equivalent carbonyl carbons. researchgate.net

Mechanistic studies suggest that the reaction proceeds through carbinolamine and 5-hydroxy-Δ²-pyrazoline intermediates. cdnsciencepub.comresearchgate.net The final regioselectivity is often under kinetic control, depending on the dehydration rates of the isomeric 3,5-dihydroxypyrazolidine intermediates. cdnsciencepub.comresearchgate.net Factors influencing this selectivity include:

Steric Hindrance: Bulky substituents on the hydrazine or the dicarbonyl compound can direct the nucleophilic attack to the less sterically hindered carbonyl group.

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups on one of the R groups of the diketone will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.

Reaction Conditions: pH, solvent, and temperature can influence the reaction pathway and the stability of intermediates, thereby affecting the final isomer ratio.

For the synthesis of this compound, a potential precursor would be a 1,3-dicarbonyl compound bearing the 3-vinylphenyl group. The reaction with ethylhydrazine would need to be carefully optimized to favor the formation of the desired 1-ethyl regioisomer over the 1-ethyl-3-(3-vinylphenyl) or 1-ethyl-5-(3-vinylphenyl) isomers that could arise from different dicarbonyl precursors or reaction pathways.

To circumvent these regioselectivity issues, modern synthetic methods often employ strategies where the regiochemistry is pre-determined by the starting materials. For instance, using N-alkylated tosylhydrazones and terminal alkynes can lead to the formation of 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org Another approach involves the use of metalations to functionalize the pyrazole ring in a regioselective manner. nih.gov

Chemoselectivity:

Chemoselectivity becomes a critical consideration when dealing with multifunctional substrates, such as those containing a vinyl group. The vinyl moiety is susceptible to various reactions under conditions that might be used for pyrazole synthesis or subsequent modifications.

For instance, if the vinyl group is present on the aryl ring of the 1,3-dicarbonyl precursor, it must be stable to the conditions of the condensation and cyclization reaction with ethylhydrazine. Acidic or basic conditions used in Knorr synthesis could potentially lead to polymerization or other unwanted side reactions of the vinyl group.

A more robust synthetic strategy would involve introducing the vinyl group at a later stage. This could be achieved by:

Synthesizing a 4-(3-formylphenyl)-1-ethyl-1H-pyrazole intermediate. This can be accomplished via a Vilsmeier-Haack reaction on a suitable precursor or by using a formyl-substituted aryl hydrazine or dicarbonyl compound. nih.gov

Converting the aldehyde functionality to a vinyl group using a Wittig reaction. This olefination step is generally chemoselective for aldehydes and ketones and is unlikely to affect the pyrazole ring. researchgate.netmdpi.comnih.gov

Illustrative Data on Regioselective Pyrazole Synthesis:

The following table summarizes general findings from the literature on how different synthetic strategies can control regioselectivity in pyrazole synthesis, which are principles applicable to the synthesis of the target compound.

| Synthetic Method | Reactants | Key Feature | Regioselectivity Outcome | Reference(s) |

| Knorr Synthesis | Unsymmetrical 1,3-Diketones + Substituted Hydrazines | Reaction conditions and substituent effects are critical. | Often yields mixtures of regioisomers; selectivity can be poor. | organic-chemistry.org, cdnsciencepub.com, researchgate.net |

| Reaction with Nitroolefins | N-Arylhydrazones + Nitroolefins | Utilizes the difference in nucleophilicity between the N and C atoms of the hydrazone. | Excellent regioselectivity for 1,3,5-trisubstituted pyrazoles. | organic-chemistry.org |

| From Tosylhydrazones | N-Alkylated Tosylhydrazones + Terminal Alkynes | Avoids traditional condensation issues. | Complete regioselectivity for 1,3,5-trisubstituted pyrazoles. | organic-chemistry.org |

| Metalation | Pre-formed Pyrazole Ring + Organometallic Reagents | Stepwise, directed functionalization. | High regioselectivity based on the choice of metalating agent. | nih.gov |

| Cycloaddition | Diazo Compounds + Alkynes | [3+2] cycloaddition pathway. | High regioselectivity. | organic-chemistry.org |

This table can be dynamically sorted and filtered by the user.

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 1 Ethyl 4 3 Vinyl Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole is expected to exhibit distinct signals corresponding to each unique proton environment. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The protons on the pyrazole (B372694) ring would appear as singlets or doublets in the aromatic region. The vinyl group protons would present as a complex multiplet system (dd, ddt, or similar), and the protons of the phenyl ring would also resonate in the aromatic region, with their splitting patterns dependent on their substitution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. Signals for the ethyl group carbons, the pyrazole ring carbons, the vinyl group carbons, and the phenyl ring carbons would all be expected to appear at characteristic chemical shifts.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and between protons and carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, helping to piece together the complete molecular structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl-CH₃ | ~1.4 | Triplet | ~7 |

| Ethyl-CH₂ | ~4.2 | Quartet | ~7 |

| Pyrazole-H | ~7.5-8.0 | Singlet/Doublet | - |

| Vinyl-H | ~5.2-6.8 | Multiplet | Various |

| Phenyl-H | ~7.2-7.8 | Multiplet | Various |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | ~15 |

| Ethyl-CH₂ | ~45 |

| Pyrazole-C | ~110-140 |

| Vinyl-C | ~115-136 |

| Phenyl-C | ~125-140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be expected to show characteristic absorption or scattering bands for the C-H stretching and bending vibrations of the alkyl, vinyl, and aromatic groups. The C=C stretching vibrations of the vinyl and phenyl groups, as well as the C=N and C-N stretching vibrations of the pyrazole ring, would also be identifiable.

Interactive Data Table: Predicted IR/Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Alkyl C-H Stretch | 3000-2850 |

| C=C Stretch (Aromatic/Vinyl) | 1650-1450 |

| C=N Stretch (Pyrazole) | 1600-1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern would be expected to show losses of the ethyl group, the vinyl group, and potentially cleavage of the pyrazole ring, providing further structural confirmation.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule. Due to the conjugated system formed by the phenyl ring, the vinyl group, and the pyrazole ring, this compound is expected to exhibit strong UV absorption. The wavelength of maximum absorbance (λmax) would provide information about the extent of π-conjugation in the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values would be compared to the calculated theoretical values for the molecular formula C₁₃H₁₄N₂ to confirm the purity and empirical formula of the synthesized compound.

Reactivity and Transformation Pathways of 1 Ethyl 4 3 Vinyl Phenyl 1h Pyrazole

Reactivity of the Vinyl Group

The vinyl group attached to the phenyl ring is a key center of reactivity, susceptible to a variety of addition and transformation reactions.

While direct polymerization studies on 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole are not extensively documented, the general reactivity of vinylpyrazoles suggests that this compound would also be amenable to polymerization and copolymerization, offering a pathway to novel polymeric materials with pyrazole (B372694) moieties.

The vinyl group of vinylpyrazoles can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. researchgate.netlibretexts.orgmdpi.com

[2+2] Cycloaddition: 1-Vinylpyrazoles have been shown to react with tetracyanoethylene in aprotic solvents to form l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles through a [2+2] cycloaddition. nih.gov This reaction is thought to proceed via the formation of a π-π complex. The reaction conditions can vary depending on the substituents on the pyrazole ring, with some derivatives requiring heating. nih.gov

Diels-Alder Reaction ([4+2] Cycloaddition): While the vinyl group itself acts as a dienophile, the pyrazole ring's influence is notable. For example, 3- and 5-methyl-1-vinylpyrazoles have been used in Diels-Alder reactions with cyclohexa-1,3-diene at elevated temperatures, although this can sometimes lead to polymerization of the reactants. nih.gov

1,3-Dipolar Cycloaddition: Nitrile imines can undergo 1,3-dipolar cycloaddition with dipolarophiles to yield pyrazole derivatives. nih.gov This type of reaction provides a versatile route for the synthesis of various pyrazole-containing compounds.

The vinyl group in this compound is expected to exhibit similar reactivity in cycloaddition reactions, allowing for the synthesis of complex cyclic architectures.

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been applied to vinyl-substituted heterocycles. researchgate.net N-vinylated pyrazoles have been successfully used as substrates in Ring-Closing Metathesis (RCM) reactions with Grubbs' catalysts to generate novel fused heterocyclic systems. nih.gov For example, microwave irradiation of a 1-vinylpyrazole derivative with a second-generation Grubbs' catalyst resulted in the formation of a 5H-pyrazolo[5,1-b] nih.govresearchgate.netthiazine in high yield. nih.gov

Furthermore, intermolecular olefin cross-metathesis (CM) has been utilized to synthesize substituted allyl and vinyl phosphonates from various olefins, including styrenes, with good yields and exclusive E-stereochemistry for vinylphosphonates. researchgate.net This suggests that the vinyl group of this compound could be a suitable partner in cross-metathesis reactions, enabling the introduction of diverse functionalities.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The pyrazole ring and the vinyl group, as substituents on the phenyl ring, will direct incoming electrophiles to specific positions. The pyrazole ring is generally considered to be electron-withdrawing, which would deactivate the phenyl ring towards electrophilic attack. Conversely, the vinyl group can be either activating or deactivating depending on the reaction conditions and the nature of the electrophile.

Typically, electrophilic attack on a substituted benzene ring occurs at the ortho and para positions for activating groups and the meta position for deactivating groups. lkouniv.ac.in The interplay of the electronic effects of the pyrazole and vinyl substituents will determine the regioselectivity of electrophilic substitution on the phenyl ring of the target molecule.

Functionalization of the Pyrazole Ring

The pyrazole ring itself is a robust aromatic system but can undergo functionalization under specific conditions.

The pyrazole ring contains two nitrogen atoms. In the case of this compound, the N1 position is already substituted with an ethyl group. The N2 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital and is generally considered the basic center of the pyrazole ring, capable of protonation. rrbdavc.org

Further alkylation of an N-alkylated pyrazole can lead to the formation of a dialkylpyrazolium salt. rrbdavc.org The regioselectivity of N-alkylation in pyrazoles can be challenging due to the presence of two reactive nitrogen atoms in the parent heterocycle, often leading to mixtures of products. nih.gov However, methods for selective N-alkylation have been developed, including catalyst-free Michael additions and enzymatic approaches, which can achieve high regioselectivity. nih.govnih.govacs.org While the N1 position in the target compound is already occupied, reactions involving the N2 lone pair, such as coordination to metal centers or quaternization, remain possibilities for further functionalization.

Reactions at Carbon Atoms of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution is dictated by the electron distribution within the ring, which is influenced by the two adjacent nitrogen atoms. In 1-substituted pyrazoles like this compound, the carbon atoms at positions C3, C4, and C5 exhibit distinct electronic characteristics. The C4 position is generally the most electron-rich, making it the primary site for electrophilic aromatic substitution. scribd.comquora.comrrbdavc.org Conversely, the C3 and C5 positions are adjacent to the nitrogen atoms and are more electron-deficient, rendering them less reactive towards electrophiles but susceptible to attack by strong nucleophiles or organometallic reagents after deprotonation. bohrium.comacs.org

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrazole nucleus of this compound is predicted to occur preferentially at the C5 position, as the C4 position is already substituted. However, for a generic 1,4-disubstituted pyrazole, the C3 and C5 positions are the available sites. The reactivity at these positions can be influenced by the nature of the substituent at C4.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically yielding the 5-halo derivative.

Nitration: The introduction of a nitro group (–NO₂) at the C5 position can be accomplished using standard nitrating mixtures, such as nitric acid and sulfuric acid. scribd.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (–CHO) onto the pyrazole ring, usually at the C5 position, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). scribd.comnih.gov

The table below summarizes expected electrophilic substitution reactions on a 1,4-disubstituted pyrazole template.

| Reaction Type | Reagents | Position of Substitution | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 1-Ethyl-5-bromo-4-(3-vinyl-phenyl)-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | C5 | 1-Ethyl-5-nitro-4-(3-vinyl-phenyl)-1H-pyrazole |

| Formylation | POCl₃, DMF | C5 | This compound-5-carbaldehyde |

Metalation and C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an alternative to classical electrophilic substitution. bohrium.comnih.gov Transition-metal-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.comnih.govdntb.gov.ua For this compound, palladium-catalyzed C-H arylation or alkenylation could selectively introduce new substituents at the C5 position. bohrium.com

Furthermore, direct deprotonation (metalation) at the C5 position can be achieved using strong bases like organolithium reagents (e.g., n-BuLi) or lithium amide bases. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of functional groups. acs.org

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are critical aspects that determine the outcome of chemical transformations involving this compound, which possesses multiple reactive sites: the pyrazole ring, the vinyl group, and the phenyl ring.

Regioselectivity: The regioselectivity of reactions is highly dependent on the specific reaction conditions and the site being targeted.

Pyrazole Ring: As discussed previously, electrophilic attack on the pyrazole ring is highly regioselective for the C4 position in unsubstituted pyrazoles. quora.comrrbdavc.org In the title compound, where C4 is blocked, electrophilic substitution would be directed to the C5 position. C-H activation reactions, often guided by directing groups or the inherent electronic properties of the substrate, can also be tailored for high regioselectivity at C5. bohrium.com

Vinyl Group: Reactions at the vinyl substituent are also governed by regioselectivity. For instance, hydroboration-oxidation would lead to the anti-Markovnikov alcohol, whereas acid-catalyzed hydration would yield the Markovnikov alcohol.

Phenyl Ring: The vinyl-pyrazole substituent on the phenyl ring acts as an ortho-, para-director for further electrophilic aromatic substitution on the phenyl ring, although the meta-position of the vinyl group complicates predictions without experimental data.

Stereoselectivity: Stereoselectivity becomes important in reactions that create new chiral centers. The vinyl group is the primary site for such transformations.

Asymmetric Epoxidation: The oxidation of the vinyl double bond to an epoxide can be performed stereoselectively using chiral catalysts (e.g., Sharpless asymmetric epoxidation), yielding one enantiomer of the resulting epoxide in excess.

Asymmetric Dihydroxylation: Similarly, the conversion of the vinyl group to a diol using reagents like osmium tetroxide can be rendered highly stereoselective with the use of chiral ligands (e.g., Sharpless asymmetric dihydroxylation), controlling the facial selectivity of the addition.

Cycloaddition Reactions: The vinyl group can participate as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.

The selective control of regio- and stereochemistry is paramount for synthesizing specific isomers of derivatives for various applications. nih.govznaturforsch.comrwth-aachen.de

Advanced Research Applications and Potential of 1 Ethyl 4 3 Vinyl Phenyl 1h Pyrazole Derivatives

Role as Synthetic Intermediates in Complex Molecule Construction

The pyrazole (B372694) nucleus is a cornerstone in synthetic organic chemistry, valued for its stability and versatile reactivity. chim.itnih.gov Derivatives of 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole serve as highly adaptable building blocks for constructing more elaborate molecular frameworks. The presence of distinct reactive sites—the vinyl group, the phenyl ring, and the pyrazole heterocycle—allows for a variety of chemical modifications.

The vinyl group is particularly useful, enabling reactions such as polymerization, cycloadditions, and various palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This functionality allows for the extension of the molecule and the introduction of new functional groups. The pyrazole ring itself, with its two nitrogen atoms, can be functionalized, and its substituents can be modified to influence the electronic properties of the molecule. orientjchem.orgmdpi.com The phenyl ring can undergo electrophilic substitution, providing another avenue for structural diversification.

The strategic combination of these reactive sites makes pyrazole derivatives valuable intermediates in the synthesis of complex organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. chim.itnih.gov The synthesis of functionalized pyrazoles is a significant area of research for organic chemists, leading to the creation of diverse molecular libraries. mdpi.combeilstein-journals.org

Table 1: Examples of Complex Molecules Synthesized from Pyrazole Intermediates

| Precursor Type | Reaction Type | Resulting Complex Molecule | Potential Application |

| Aminopyrazoles | Condensation | Pyrazolo[1,5-a]pyrimidines | Bioactive compounds chim.it |

| Formylpyrazoles | Multi-step synthesis | Aryl(pyrazolyl)methyl sulfonamides | Antiepileptic agents chim.it |

| β-ketoesters & Hydrazines | Cyclocondensation | Fused pyrazoles | Functional materials chim.it |

| Aldehyde hydrazones & Alkynes | Metal-free synthesis | Multi-functionalized pyrazoles | Diverse chemical libraries mdpi.com |

Exploration in Materials Science Applications (e.g., polymer synthesis, optoelectronic materials)

The incorporation of pyrazole units into polymers and other materials is an expanding field of research due to the unique electronic and optical properties these heterocycles can impart. tandfonline.com The vinyl group in this compound makes it an ideal monomer for polymerization and copolymerization reactions. nih.govresearchgate.net The resulting polymers, poly(vinylpyrazoles), can exhibit high thermal stability and tunable electronic properties. tandfonline.comresearchgate.net

In the realm of optoelectronics, pyrazole-based compounds are being investigated for their potential use in devices like organic light-emitting diodes (OLEDs) and solar cells. tandfonline.commdpi.com The pyrazole ring can be part of a conjugated system that facilitates charge transport and emits light upon excitation. rsc.org The specific substituents on the pyrazole core can be altered to fine-tune the emission color and efficiency of these materials. mdpi.comresearchgate.net For instance, pyrazole-based oligomers have been synthesized and studied for their optoelectronic behavior, showing promise for these applications. tandfonline.com The planar structures and π-extended conjugation in fused pyrazole systems make them particularly attractive for organic optoelectronic materials. rsc.org

Table 2: Properties and Applications of Pyrazole-Based Materials

| Material Type | Key Property | Potential Application |

| Pyrazole-based oligomers | Tunable optical band gap | Optoelectronics, sensors tandfonline.com |

| Poly(vinylpyrazoles) | High thermal stability | Advanced polymers nih.govresearchgate.net |

| Fused pyrazoles | π-extended conjugation, fluorescence | Organic electronics, chemosensors rsc.org |

| Trifluoromethylated pyrazoles | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) mdpi.comresearchgate.net |

Catalyst and Ligand Development from Pyrazole Scaffolds

The pyrazole scaffold is a highly effective platform for the design of ligands for metal catalysts. The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a metal center, forming stable complexes. nih.govacs.org This coordination ability makes pyrazole derivatives, including those of this compound, valuable components in the development of new catalysts.

These pyrazole-based ligands have been used to create complexes with a variety of transition metals, including copper, palladium, and ruthenium. acs.orgbohrium.com These complexes have shown catalytic activity in a range of organic transformations, such as oxidation reactions and carbon-carbon bond formation. nih.govbohrium.com The steric and electronic properties of the ligand can be readily modified by changing the substituents on the pyrazole ring, allowing for the fine-tuning of the catalyst's activity and selectivity. nih.gov For example, pyrazole-based ligands have been successfully used in copper complexes to catalyze the oxidation of catechol, mimicking the activity of the catecholase enzyme. bohrium.comresearchgate.net

Table 3: Pyrazole-Based Ligands and Their Catalytic Applications

| Ligand Type | Metal | Catalytic Reaction |

| Tripodal pyrazolyl ligands | Copper(II) | Catechol oxidation researchgate.net |

| Protic pyrazole ligands | Ruthenium | Dehydrogenative coupling nih.gov |

| Pyrazolate-bridged ligands | Palladium(II) | Orthometalation reactions acs.org |

| Bidentate N/S donor pyrazoles | Copper(II) | Potential antitumor activity mdpi.com |

Structure-Reactivity Relationship Studies for Functional Design

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new functional materials and molecules. For derivatives of this compound, this involves studying how changes to the ethyl, vinyl, and phenyl groups, as well as substitutions on the pyrazole ring itself, affect the compound's properties.

For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the electronic characteristics of the entire molecule, which in turn can influence its photophysical properties or its ability to act as a ligand. researchgate.net Similarly, modifying the substituents at different positions on the pyrazole ring can impact its acidity, basicity, and coordination properties. nih.govorientjchem.org These studies are crucial for the rational design of molecules with specific, desired functions, whether for use in materials science, catalysis, or as synthetic intermediates. nih.govresearchgate.net

Table 4: Influence of Substituents on Pyrazole Ring Properties

| Substituent Position | Type of Substituent | Effect on Property |

| N1-position | Alkyl/Aryl groups | Influences binding affinity in biological systems nih.gov |

| C3, C5-positions | Phenyl/Aliphatic groups | Modulates inhibitory activity and selectivity nih.gov |

| C4-position | Electron-acceptor groups | Increases acidity of the NH group nih.gov |

| Various | Halogens, hydroxyls | Alters potency and selectivity for enzymes nih.gov |

Q & A

Q. What are the common synthetic routes for 1-ethyl-4-(3-vinyl-phenyl)-1H-pyrazole, and how do reaction conditions influence product purity?

Synthesis typically involves multi-component reactions (MCRs) or cyclocondensation strategies. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides can yield pyrazole derivatives under neutral conditions . Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (optimized between 50–80°C), and catalyst selection (e.g., copper sulfate for click chemistry ). Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity. Monitor by TLC and confirm via -NMR integration .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Spectroscopy :

- Crystallography : Use SHELX for refinement and Mercury for visualization . For example, triclinic systems (space group ) with unit cell parameters , , are common .

Advanced Research Questions

Q. How to resolve tautomerism or polymorphism in this compound derivatives during crystallographic analysis?

Tautomeric equilibria (e.g., 3- vs. 5-substituted pyrazoles) can coexist in a single crystal lattice . Strategies:

Q. What methodologies address contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies in antiproliferative or tubulin inhibition assays often stem from:

Q. How to design experiments for studying air-sensitive pyrazole intermediates in cross-coupling reactions?

- Synthetic setup : Use Schlenk lines under inert atmosphere (N/Ar) for Suzuki-Miyaura couplings. Example: React 4-bromo-pyrazole with phenylboronic acid using Pd(PPh) in degassed DMF/HO .

- Characterization : Perform in situ -NMR for phosphine ligand stability or GC-MS to track byproducts .

Methodological Guidance

Q. What computational tools predict the electronic properties of this compound?

Q. How to optimize reaction yields in heterocyclic functionalization?

Q. What safety protocols are critical for handling pyrazole derivatives with toxic substituents (e.g., -Br, -CF3_33)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.